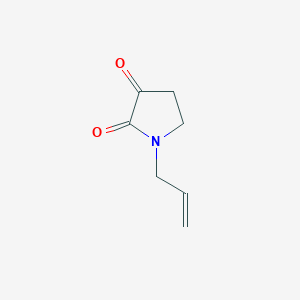

2,3-Pyrrolidinedione, 1-(2-propenyl)-

Description

2,3-Pyrrolidinedione, 1-(2-propenyl)- (CAS: 495380-76-2) is a heterocyclic compound featuring a five-membered pyrrolidinedione ring substituted with an allyl (2-propenyl) group at the N1 position. This structural motif confers unique physicochemical and biological properties, making it a target for antimicrobial and synthetic chemistry research.

Properties

IUPAC Name |

1-prop-2-enylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-4-8-5-3-6(9)7(8)10/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQGQHQBNPRPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473415 | |

| Record name | 2,3-Pyrrolidinedione, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106180-90-9 | |

| Record name | 2,3-Pyrrolidinedione, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Pyrrolidinedione, 1-(2-propenyl)- can be achieved through several methods. One common approach involves the Dieckmann cyclization of suitable diesters. This reaction typically requires a strong base, such as sodium ethoxide, and is conducted under reflux conditions to form the desired pyrrolidinedione ring .

Industrial Production Methods

In an industrial setting, the production of 2,3-Pyrrolidinedione, 1-(2-propenyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Pyrrolidinedione, 1-(2-propenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the 1-position, where the 2-propenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrrolidinediones.

Scientific Research Applications

2,3-Pyrrolidinedione, 1-(2-propenyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial properties, particularly against biofilms.

Medicine: Explored for its potential use in developing new therapeutic agents, including anticancer and antiviral drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,3-Pyrrolidinedione, 1-(2-propenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetramic Acids (2,4-Pyrrolidinediones)

Tetramic acids share a five-membered lactam-lactone ring but differ in carbonyl positioning (C2 and C4). Key distinctions:

- Synthetic Stability : Tetramic acids are more synthetically accessible due to stabilized intermediates, whereas 2,3-pyrrolidinedione derivatives often require multi-step routes with protective groups to manage instability .

- Bioactivity : Tetramic acids (e.g., reutericyclin) exhibit broader antibacterial spectra, while 2,3-pyrrolidinedione derivatives show selective antifungal activity. For example, derivatives 151–153 (Dhavan et al.) inhibit C. albicans biofilms at 16–32 µg/mL, comparable to fluconazole .

1-Allylindoline-2,3-dione

This compound (CAS: 327080-45-5) shares the allyl-substituted diketone motif but incorporates an indole ring. Key differences:

- Lipophilicity : Higher LogP (2.04 vs. 1.12 for 2,3-pyrrolidinedione derivatives) enhances membrane permeability but reduces aqueous solubility .

- Antimicrobial Spectrum : Indole derivatives exhibit activity against Gram-positive bacteria (e.g., S. mutans MIC: 8 µg/mL) but weaker antifungal effects compared to 2,3-pyrrolidinedione analogs .

4-Phenyl-1-(2-propenyl)-2,6-piperidinedione

A six-membered analog with structural similarities:

- Thermal Stability : Higher boiling point (414.2°C vs. ~300°C for 2,3-pyrrolidinedione derivatives) due to extended conjugation .

- Activity : Piperidinediones lack significant antimicrobial activity, emphasizing the critical role of the pyrrolidine ring’s smaller size and electronic configuration .

Comparative Data Tables

Table 1: Physicochemical Properties

Research Findings and SAR Insights

- Substitution Effects : Allyl groups at N1 enhance antifungal activity but reduce solubility. Aromatic substitutions (e.g., benzyl) improve C. albicans inhibition but increase cytotoxicity .

- Ring Size : Five-membered pyrrolidinediones exhibit superior bioactivity over six-membered piperidinediones, likely due to optimal ring strain and hydrogen-bonding capacity .

- Natural vs. Synthetic : Natural 2,3-pyrrolidinediones (e.g., leopolic acid A) are rare, but synthetic derivatives offer tunable diversity for structure-activity relationship (SAR) optimization .

Biological Activity

Overview

2,3-Pyrrolidinedione, 1-(2-propenyl)- is a heterocyclic compound characterized by a five-membered ring containing two carbonyl groups at the 2 and 3 positions, with a propenyl substituent at the nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

The synthesis of this compound can be achieved through various methods, including Dieckmann cyclization using diesters and strong bases like sodium ethoxide under reflux conditions. In industrial settings, continuous flow reactors are often employed to optimize yields while ensuring high purity through advanced purification techniques such as chromatography.

The biological activity of 2,3-Pyrrolidinedione, 1-(2-propenyl)- primarily involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by forming stable complexes with their active sites. This inhibition disrupts essential biological pathways, contributing to its antimicrobial and anticancer effects.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against biofilms formed by bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The antibiofilm properties were assessed using Minimum Biofilm Eradication Concentration (MBEC) and Minimum Biofilm Inhibition Concentration (MBIC) assays. The results indicated that 2,3-Pyrrolidinedione derivatives exhibited significant antibiofilm activity, making them promising candidates for further development in antimicrobial therapies .

Anticancer Potential

In addition to its antimicrobial properties, there is ongoing research into the anticancer potential of this compound. Preliminary findings suggest that it may disrupt cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The exact mechanisms remain under investigation but indicate a promising avenue for therapeutic development.

Research Findings

Case Studies

- Antimicrobial Efficacy : A study published in 2024 expanded on the library of 2,3-pyrrolidinedione analogues, demonstrating their efficacy against biofilms formed by pathogenic bacteria. The study emphasized the need for optimization of these compounds for enhanced activity against resistant strains .

- Therapeutic Development : Research is underway to explore the use of 2,3-Pyrrolidinedione in drug formulation aimed at treating bacterial infections and cancer. Initial results indicate that modifications to the structure could improve potency and selectivity towards target cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.